molecular formula C10H11NO2 B1497699 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone CAS No. 308851-67-4

1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone

Cat. No.: B1497699
CAS No.: 308851-67-4
M. Wt: 177.2 g/mol
InChI Key: KJYZRXVGOQBIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is a chemical compound with the molecular formula C10H11NO2. It is a member of the benzoxazine family, which is known for its diverse applications in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions .

Cellular Effects

The effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression profiles have been noted, indicating its potential impact on cellular homeostasis .

Molecular Mechanism

At the molecular level, 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects such as altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under specific conditions but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

The transport and distribution of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)ethanone is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. For instance, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenols with epichlorohydrin in the presence of sodium hydroxide in water at room temperature . This method is advantageous due to its simplicity, mild conditions, and high regioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, alcohol derivatives, and substituted benzoxazines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is unique due to its specific substitution pattern and its ability to inhibit BET proteins, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)8-2-3-10-9(6-8)11-4-5-13-10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYZRXVGOQBIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651284
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308851-67-4
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 3
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.